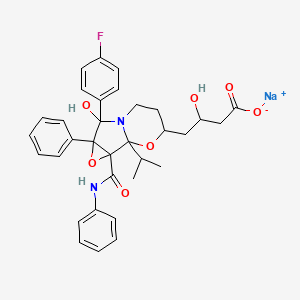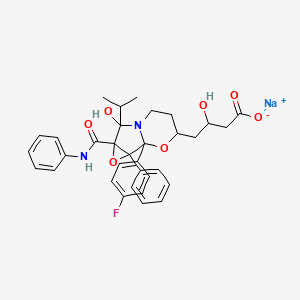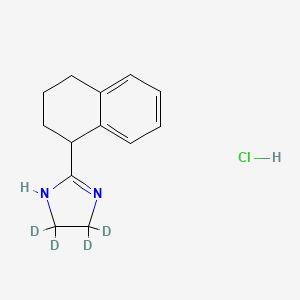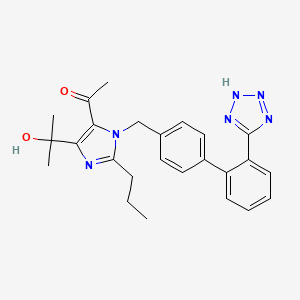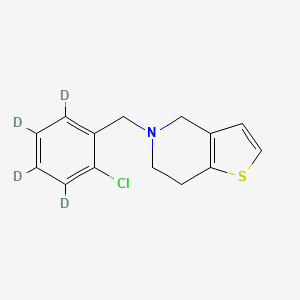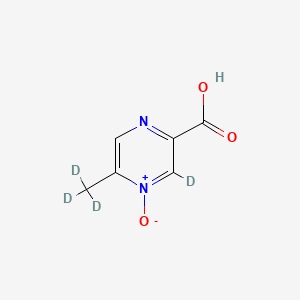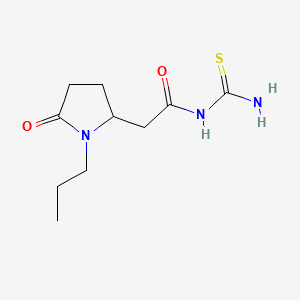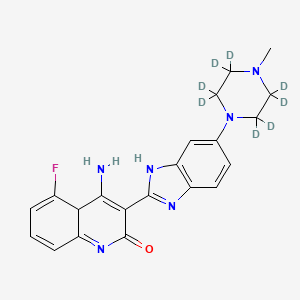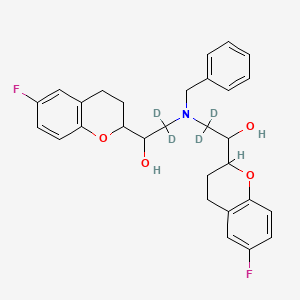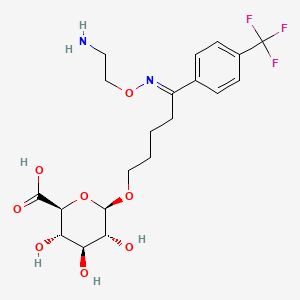
DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is formed through the glucuronidation of desmethyl fluvoxamine, which is the major active metabolite of fluvoxamine. The molecular formula of this compound is C20H27F3N2O8, and it has a molecular weight of 480.43 g/mol .
作用機序
Target of action
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). It primarily targets the serotonin transporter (SERT) on presynaptic neurons .
Mode of action
This enhances the action of serotonin on 5HT1A autoreceptors .
Biochemical pathways
Fluvoxamine’s action on the serotonin system can affect various biochemical pathways. For example, it can reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, and regulate inflammation .
Result of action
The increased serotonin activity resulting from Fluvoxamine’s action can lead to reduced symptoms of conditions like depression and obsessive-compulsive disorder (OCD) .
Action environment
Various factors can influence the action of Fluvoxamine. For example, individual differences in metabolism can affect the drug’s efficacy and side effects. Environmental factors such as diet and use of other medications can also play a role .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE involves the glucuronidation of desmethyl fluvoxamine. This process typically requires the presence of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the desmethyl fluvoxamine molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling factors such as temperature, pH, and the concentration of reactants. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of fluvoxamine metabolites.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics, particularly in understanding the metabolism of fluvoxamine.
Industry: It is used in the development of new pharmaceutical formulations and in the quality control of fluvoxamine-containing products
類似化合物との比較
Desmethyl Fluvoxamine: The primary active metabolite of fluvoxamine.
Fluvoxamine: The parent compound, an SSRI used in the treatment of depression and anxiety disorders.
Other SSRIs: Compounds such as sertraline, paroxetine, and citalopram, which also function as selective serotonin reuptake inhibitors.
Uniqueness: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is unique due to its specific formation through the glucuronidation of desmethyl fluvoxamine. This metabolic pathway distinguishes it from other SSRIs and their metabolites, highlighting its specific role in the pharmacokinetics of fluvoxamine .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O8/c21-20(22,23)12-6-4-11(5-7-12)13(25-32-10-8-24)3-1-2-9-31-19-16(28)14(26)15(27)17(33-19)18(29)30/h4-7,14-17,19,26-28H,1-3,8-10,24H2,(H,29,30)/b25-13+/t14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHCANBAKJDDQR-PCTIKJEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OCCN)/CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747551 |
Source


|
| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89103-66-2 |
Source


|
| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

